1-(4-Fluoro-3-methylbenzenesulfonyl)piperidine-4-carboxylic acid 1-(4-Fluoro-3-methylbenzenesulfonyl)piperidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 941232-88-8
VCID: VC21391414
InChI: InChI=1S/C13H16FNO4S/c1-9-8-11(2-3-12(9)14)20(18,19)15-6-4-10(5-7-15)13(16)17/h2-3,8,10H,4-7H2,1H3,(H,16,17)
SMILES: CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)O)F
Molecular Formula: C13H16FNO4S
Molecular Weight: 301.34g/mol

1-(4-Fluoro-3-methylbenzenesulfonyl)piperidine-4-carboxylic acid

CAS No.: 941232-88-8

Cat. No.: VC21391414

Molecular Formula: C13H16FNO4S

Molecular Weight: 301.34g/mol

* For research use only. Not for human or veterinary use.

1-(4-Fluoro-3-methylbenzenesulfonyl)piperidine-4-carboxylic acid - 941232-88-8

Specification

CAS No. 941232-88-8
Molecular Formula C13H16FNO4S
Molecular Weight 301.34g/mol
IUPAC Name 1-(4-fluoro-3-methylphenyl)sulfonylpiperidine-4-carboxylic acid
Standard InChI InChI=1S/C13H16FNO4S/c1-9-8-11(2-3-12(9)14)20(18,19)15-6-4-10(5-7-15)13(16)17/h2-3,8,10H,4-7H2,1H3,(H,16,17)
Standard InChI Key HSDIRGGDJDOGQN-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)O)F
Canonical SMILES CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)O)F

Introduction

Chemical Identity and Basic Properties

1-(4-Fluoro-3-methylbenzenesulfonyl)piperidine-4-carboxylic acid is a complex organic compound that combines several functional groups of pharmacological interest. With the CAS number 941232-88-8, this compound has emerged as a subject of interest in medicinal chemistry and drug discovery pipelines.

Structural Composition

The compound features a central piperidine ring with a carboxylic acid group at the 4-position and a (4-fluoro-3-methylbenzenesulfonyl) group attached to the nitrogen atom. This structural arrangement contributes to its specific chemical behavior and potential biological interactions.

Physicochemical Properties

The physicochemical properties of 1-(4-Fluoro-3-methylbenzenesulfonyl)piperidine-4-carboxylic acid determine its behavior in biological systems and influence its drug-like characteristics. Table 1 summarizes the key properties of this compound.

Table 1: Physicochemical Properties of 1-(4-Fluoro-3-methylbenzenesulfonyl)piperidine-4-carboxylic acid

PropertyValue
Molecular FormulaC13H16FNO4S
Molecular Weight301.34 g/mol
Physical StateSolid
Research CategoryPharmaceutical intermediate
ApplicationResearch use only

The presence of both polar and nonpolar regions within its structure suggests amphiphilic properties, which may contribute to its membrane permeability and potential pharmacokinetic profile.

Structural Features and Chemical Reactivity

The chemical reactivity of 1-(4-Fluoro-3-methylbenzenesulfonyl)piperidine-4-carboxylic acid is governed by its distinct functional groups and structural arrangement.

Functional Group Analysis

The compound contains several key functional groups that influence its chemical behavior:

  • The piperidine ring provides a nitrogen-containing heterocyclic scaffold common in many pharmaceuticals

  • The carboxylic acid moiety at the 4-position introduces acidic properties and hydrogen bonding capabilities

  • The sulfonyl group connecting the piperidine ring to the aromatic portion creates a distinct chemical linkage with specific electronic properties

  • The fluorine atom on the benzene ring enhances metabolic stability and binding interactions

  • The methyl group adds lipophilicity and may influence receptor interactions

Electronic Effects and Reactivity

The electron-withdrawing properties of the fluorine atom and the sulfonyl group create unique electronic distribution patterns that influence the compound's reactivity profile. The fluorine atom, in particular, enhances nucleophilicity at adjacent sites, potentially affecting the molecule's interactions with biological targets. These electronic effects may be comparable to those observed in similar sulfonamide derivatives like 1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxylic acid, which shares the core piperidine-4-carboxylic acid scaffold .

Synthesis and Preparation

The synthesis of 1-(4-Fluoro-3-methylbenzenesulfonyl)piperidine-4-carboxylic acid typically involves specialized organic chemistry techniques and careful control of reaction conditions.

Synthetic Methodology

The compound is primarily synthesized through modification of piperidine derivatives. The process requires precise control over reaction parameters including temperature, solvent selection, and reaction duration to optimize yield and purity.

Characterization and Quality Control

Following synthesis, analytical techniques are essential for confirming the structure and purity of the compound:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

  • Mass Spectrometry for molecular weight verification

  • Infrared Spectroscopy for functional group identification

These techniques ensure the identity and quality of the synthesized compound, which is critical for its application in research settings.

Biological Activity and Research Applications

Understanding the biological activity of 1-(4-Fluoro-3-methylbenzenesulfonyl)piperidine-4-carboxylic acid provides insights into its potential applications in pharmaceutical research.

Structure-Activity Relationships

The biological activity of this compound can be better understood by examining related structures. Piperidine-containing compounds often demonstrate diverse biological activities based on their specific substitution patterns. For example, other piperidine derivatives like the structurally related 1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxylic acid have shown significant potential in medicinal chemistry applications . Similarly, certain fluorinated benzenesulfonyl derivatives of piperidine, such as 4-(4-Fluoro-benzenesulfonylaMino)-piperidine-1-carboxylic acid tert-butyl ester, have been investigated for their biological properties .

Comparative Analysis

When compared to other piperidine derivatives, 1-(4-Fluoro-3-methylbenzenesulfonyl)piperidine-4-carboxylic acid demonstrates distinctive properties due to its specific substitution pattern. Table 2 presents a comparison with structurally related compounds to highlight these differences.

Table 2: Comparative Analysis of Related Piperidine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
1-(4-Fluoro-3-methylbenzenesulfonyl)piperidine-4-carboxylic acidC13H16FNO4S301.34Fluorine and methyl substitution on benzene ring
1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxylic acidC13H17NO4S283.34Only methyl substitution on benzene ring
4-(4-Fluoro-benzenesulfonylaMino)-piperidine-1-carboxylic acid tert-butyl esterC16H23FN2O4S358.43Contains tert-butyl ester and amino linkage

This comparative analysis highlights how small structural modifications can influence the chemical and potentially biological properties of these compounds .

Research Significance and Applications

The research significance of 1-(4-Fluoro-3-methylbenzenesulfonyl)piperidine-4-carboxylic acid extends across several areas of pharmaceutical science.

Drug Discovery Applications

In drug discovery, this compound serves as an important intermediate or scaffold for developing novel therapeutic candidates. The electron-withdrawing effects of the fluorine atom and sulfonyl group enhance nucleophilicity at adjacent sites, influencing its reactivity and potential biological interactions.

Challenges and Future Directions

Despite its potential, research involving 1-(4-Fluoro-3-methylbenzenesulfonyl)piperidine-4-carboxylic acid faces several challenges and opportunities for future investigation.

Synthetic Challenges

The synthesis of this compound requires careful control of reaction conditions and purification procedures to ensure high yield and purity. Developing more efficient synthetic routes remains an area for improvement.

Biological Evaluation Needs

While the structural features suggest potential biological activity, comprehensive studies evaluating specific biological targets and mechanisms of action are still needed. More detailed structure-activity relationship studies could help optimize derivatives with enhanced potency or selectivity.

Future Research Directions

Future research directions might include:

  • Development of structure-activity relationship studies to identify optimal substitution patterns

  • Investigation of specific biological targets and pathways influenced by this compound

  • Exploration of the compound as a building block for constructing more complex molecular architectures

  • Evaluation of potential therapeutic applications based on its structural similarities to known bioactive compounds

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